tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a thiazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl carbamate and 5-methyl-2-thiazolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Its thiazole moiety is known for its biological activity, making it a valuable scaffold in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl N-(2-thiazolyl)carbamate: Similar structure but without the methyl group on the thiazole ring.
tert-Butyl N-(4-methyl-2-thiazolyl)carbamate: Similar structure with the methyl group at a different position on the thiazole ring.
tert-Butyl N-(5-ethyl-1,3-thiazol-2-yl)carbamate: Similar structure with an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness: tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is unique due to the specific positioning of the methyl group on the thiazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. Its unique structure allows for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-5-10-7(14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIPQPUEUHENHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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